molecular formula C21H24N6O3 B2842608 N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide CAS No. 1040648-47-2

N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide

Cat. No. B2842608
CAS RN: 1040648-47-2
M. Wt: 408.462
InChI Key: GGKSIDIQQDKAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
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Scientific Research Applications

  • Alzheimer's Disease Treatment : Research by Umar et al. (2019) suggests that derivatives of this compound, specifically 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, are potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, offering potential therapeutic benefits for Alzheimer's disease (Umar et al., 2019).

  • Antimicrobial Activity : Bondock et al. (2008) investigated a related compound, 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, and its derivatives for their antimicrobial properties. These compounds showed significant potential as antimicrobial agents (Bondock et al., 2008).

  • Cannabinoid Receptor Interactions : A study by Shim et al. (2002) explored the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. This research is relevant for understanding the pharmacological effects of similar compounds on cannabinoid receptors (Shim et al., 2002).

  • Metabolism Studies : Research by Rawal et al. (2008) on a series of piperazine-containing pyrazalopyrimidine compounds, including studies on their metabolism and how to prevent N-acetyltransferase-mediated metabolism, provides insight into the metabolic pathways and modifications of similar compounds (Rawal et al., 2008).

  • Insecticidal Properties : A study conducted by Fadda et al. (2017) utilized a similar compound, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, as a precursor for synthesizing various heterocycles with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

  • Antioxidant and Antitumor Activities : Boddu et al. (2018) synthesized and evaluated a series of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides for their in vitro anticancer activity against various human cancer cell lines. The compounds showed promising results, suggesting potential use in cancer treatment (Boddu et al., 2018).

properties

IUPAC Name

N-methyl-2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-22-18(28)14-25-8-10-26(11-9-25)20(29)16-12-24(2)13-17-19(16)23-27(21(17)30)15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKSIDIQQDKAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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